Comprehensive Technical Guide on (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol
Comprehensive Technical Guide on (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol
Executive Summary
(1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol —commonly known as Cyrene-OH or 1,6-anhydro-3,4-dideoxy- β -D-threo-hexopyranose—is a highly functionalized, chiral bicyclic alcohol. Derived from the catalytic or biocatalytic reduction of the cellulose-based green solvent dihydrolevoglucosenone (Cyrene™), this molecule serves as a critical intermediate in organic synthesis, a scaffold for complex medicinal chemistry, and a next-generation Liquid Organic Hydrogen Carrier (LOHC)[1]. This whitepaper details its physicochemical properties, anomalous reactivity profiles, and validated experimental protocols for its synthesis and application.
Structural and Physicochemical Properties
The core structure of (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol features a rigid 1,6-anhydro bridge that locks the pyranose ring into a highly specific stereochemical conformation[2]. This rigidity dictates its unique reactivity, particularly its susceptibility to stereoelectronically driven skeletal rearrangements.
Table 1: Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol |
| Common Synonyms | Cyrene-OH, 1,6-Anhydro-3,4-dideoxy- β -D-threo-hexopyranose |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Monoisotopic Mass | 130.06299 Da |
| CAS Registry Number | 39682-49-0 |
| Predicted XlogP | -0.2 |
Table 2: Collision Cross Section (CCS) Data for Mass Spectrometry
Accurate mass spectrometry identification relies on specific adduct formations. The following predicted CCS values facilitate ion mobility-mass spectrometry (IM-MS) workflows[3].
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 131.07 | 121.8 |
| [M+Na]⁺ | 153.05 | 128.7 |
| [M-H]⁻ | 129.05 | 124.4 |
| [M+NH₄]⁺ | 148.09 | 144.0 |
Biocatalytic Synthesis and Hydrogen Storage Applications
Recent advancements in green energy have identified the Cyrene/Cyrene-OH pair as a sustainable, closed-loop Liquid Organic Hydrogen Carrier (LOHC) system. Unlike traditional LOHCs (e.g., toluene/methylcyclohexane) that require harsh conditions and rare-earth catalysts for hydrogenation, Cyrene can be hydrogenated using Saccharomyces cerevisiae (Baker's yeast) via alcoholic fermentation. The yeast utilizes water and regenerates NADH to stereoselectively reduce the ketone to (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol[1].
Caption: Biocatalytic hydrogen storage cycle utilizing Cyrene and Baker's yeast.
Protocol 1: Biocatalytic Reduction of Cyrene to Cyrene-OH
Causality & Design: This protocol leverages the endogenous alcohol dehydrogenases in Baker's yeast. The fermentation of a carbohydrate source regenerates NADH, which acts as the stereoselective hydride source, entirely avoiding the use of pyrophoric metal hydrides or high-pressure H₂ gas.
Step-by-Step Methodology:
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Yeast Activation: Suspend 10.0 g of active dry Baker's yeast in 100 mL of a 0.1 M phosphate buffer (pH 6.5). Incubate at 30 °C for 30 minutes with gentle agitation (100 rpm) to initiate metabolic activity.
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Substrate Introduction: Add 1.0 g (7.8 mmol) of dihydrolevoglucosenone (Cyrene) dropwise to the suspension.
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Biocatalytic Incubation: Seal the flask with a breathable membrane and shake at 150 rpm at 30 °C for 48–72 hours.
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Self-Validation (In-Process): Extract a 0.5 mL aliquot, centrifuge, and analyze the supernatant via GC-MS. The reaction is complete when the Cyrene molecular ion peak (m/z 128) is fully replaced by the Cyrene-OH peak (m/z 130).
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Extraction & Isolation: Centrifuge the bulk mixture at 4000 rpm for 15 minutes to pellet the biomass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, 2:1 hexanes/EtOAc) to yield the product as a white crystalline solid.
Skeletal Rearrangements and Anomalous Reactivity
When subjected to standard halogenation conditions (e.g., Thionyl Chloride or Appel reaction conditions), (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol does not yield the expected 4-chloro substitution product. Instead, it undergoes a profound skeletal rearrangement.
Mechanistic Causality: The rigid 1,6-anhydro framework forces the C4-hydroxyl group into close proximity with the acetal center at C5. Upon formation of a chlorosulfite leaving group at C4, stereoelectronic alignment drives an oxygen migration from C5 to C4. This neighboring group participation (NGP) forms a transient oxonium ion, which is subsequently trapped by a chloride nucleophile at the C5 position. The result is a topological shift from a 6,8-dioxabicyclo[3.2.1]octane to a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system[4].
Caption: Mechanism of SOCl2-promoted skeletal rearrangement via oxygen migration.
Protocol 2: Thionyl Chloride-Promoted Skeletal Rearrangement
Causality & Design: Pyridine is utilized not only as an acid scavenger to neutralize the generated HCl but also to facilitate the formation of the highly reactive chlorosulfite intermediate. The low initial temperature (0 °C) prevents uncontrolled decomposition before complete esterification.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 500 mg (3.8 mmol) of (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol in 15 mL of anhydrous dichloromethane (CH₂Cl₂) in an oven-dried flask under an argon atmosphere.
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Base Addition: Inject 0.9 mL (11.4 mmol, 3.0 eq) of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice-water bath.
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Activation: Slowly add 0.41 mL (5.7 mmol, 1.5 eq) of thionyl chloride (SOCl₂) dropwise over 5 minutes.
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Rearrangement Phase: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours to allow the chlorosulfite intermediate to decompose and drive the oxygen migration.
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Self-Validation (In-Process): Monitor the reaction via TLC (1:1 EtOAc/Hexanes). The starting alcohol (Rf ~0.3, stains strongly with KMnO₄) will disappear, replaced by a less polar spot (Rf ~0.6) corresponding to the rearranged chloride.
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Quenching & Workup: Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
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Final Isolation: Purify the crude residue by flash chromatography (petroleum ether/EtOAc gradient) to isolate the pure 2-chloro-3,8-dioxabicyclo[3.2.1]octane derivative. Structural confirmation must be performed via ¹³C NMR, noting the disappearance of the characteristic C5 acetal peak (~100 ppm) due to the skeletal shift.
References
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SpectraBase. "6,8-Dioxabicyclo(3.2.1)octan-4.beta.-ol." John Wiley & Sons, Inc. Available at:[Link]
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PubChem. "6,8-dioxabicyclo[3.2.1]octan-4-ol (CID 534520)." National Center for Biotechnology Information. Available at:[Link]
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Ichimura, T., et al. "Sustainable hydrogen production & storage cycle with dihydrolevoglucosenone (Cyrene™): Hydrogen fixing and release based on alcoholic fermentation with Baker's yeast and dehydrogenation." Tohoku University / Elsevier. Available at:[Link]
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Jevric, M., et al. "Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions." Beilstein Journal of Organic Chemistry, 2024, 20, 823-829. Available at:[Link]
